molecular formula C10H13ClN2O2S B3006621 2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazinane-1,1-dione CAS No. 927995-77-5

2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazinane-1,1-dione

Cat. No.: B3006621
CAS No.: 927995-77-5
M. Wt: 260.74
InChI Key: YJQJVTIQROXNBJ-UHFFFAOYSA-N
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Description

2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazinane-1,1-dione, also known as 2-ACPT, is an organochlorine compound with a wide range of scientific applications. It is a derivative of thiazine, an aromatic heterocyclic compound, and is composed of an amine group and a chlorine group. 2-ACPT has a variety of uses in the scientific community, including its application in organic synthesis, as a catalyst, and in biochemical and physiological research.

Scientific Research Applications

Antifungal Activity

  • A study synthesized amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile and explored its derivatives for antifungal activity (Ibrahim et al., 2008).

Structural Analysis and Synthesis

  • The molecular structure and synthesis of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione have been examined, highlighting the importance of chlorophenyl rings in the structure (Lastovickova et al., 2018).

Corrosion Inhibition

  • Thiazole and thiadiazole derivatives, including compounds with chlorophenyl groups, have been studied for their corrosion inhibition performance on iron, using quantum chemical and molecular dynamics simulation (Kaya et al., 2016).

Antimicrobial Agents

  • The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its application as antimicrobial agents has been explored (Sah et al., 2014).

Synthesis of Derivatives

  • Research has been conducted on the synthesis of various derivatives of 4-amino antipyrine containing 1,3-thiazinan-4-one, demonstrating the versatility of this chemical structure (Alsahib & Baqer, 2021).

Synthesis and Characterization

  • New derivatives of 3-(2-(6-oxo-1,3-thiazinan-3-yl)-R)-1,3-oxazepane-4,7-dione and N-Bromo amines 1,3-oxazepane-4,7-dione have been synthesized and characterized (AL-Hiti & Abdalgabar, 2022).

Antitumor Activity

  • Substituted 2-benzylidenebutane-1,3-dione and related analogues, including compounds with a 4-chlorophenyl group, have been evaluated for antitumor activity and molecular docking studies (Al-Suwaidan et al., 2015).

Antibacterial Agents

  • The synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-Diones and their evaluation as antibacterial agents has been investigated (Sheikh et al., 2009).

Fluorescent Properties

  • Syntheses and fluorescent properties of complexes of Europium(III) with ligands including 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1, 3-dione have been studied (Ma Kunpen, 2015).

Anticancer Agents

  • A computational approach was used to develop new anticancer agents based on the 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-aryl-propane-1, 3-diones structure (Sheikh et al., 2010).

Safety and Hazards

The safety and hazards of similar compounds such as “4-Amino-2-chlorophenol” have been documented . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Properties

IUPAC Name

3-chloro-4-(1,1-dioxothiazinan-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-16(13,14)15/h3-4,7H,1-2,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQJVTIQROXNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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